Methyl 4-methylpiperazine-1-carbodithioate
Overview
Description
Methyl 4-methylpiperazine-1-carbodithioate is a chemical compound with the molecular formula C7H14N2S2 It is a derivative of piperazine, a heterocyclic amine, and contains a carbodithioate group
Mechanism of Action
Target of Action
Methyl 4-methylpiperazine-1-carbodithioate is a complex compound with a variety of potential targets. It has been used in the formation of mixed-ligand complexes with metals such as Cobalt (II), Nickel (II), and Copper (II) . These complexes are of interest due to their potential biological activity .
Mode of Action
The mode of action of this compound is primarily through its interaction with these metal ions. The compound forms complexes with these ions, stabilizing them and allowing for various interactions . The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the metal ions it interacts with. For example, Cobalt (II) complexes exhibit superexchange ferromagnetic coupling of the unpaired spins on adjacent low-spin cobalt (II) species forming long chained polymeric compounds . The exact downstream effects of these interactions are still being studied.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the nature of its interactions with metal ions. For example, its interaction with Cobalt (II) results in the formation of long chained polymeric compounds . The exact cellular effects of these interactions are still being studied.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain metal ions in the environment can affect the compound’s ability to form complexes
Biochemical Analysis
Biochemical Properties
It has been used to obtain mixed-ligand complexes of Cobalt (II), Nickel (II), and Copper (II) along with the π-acceptor bidentate nitrogenous bases . These complexes have been characterized by elemental analyses, molar conductance, infrared and electronic absorption spectral, and magnetic susceptibility measurements at different temperatures .
Molecular Mechanism
It has been used to form complexes with Cobalt (II), Nickel (II), and Copper (II) which exhibit unique properties . For instance, Cobalt (II) complexes exhibit superexchange ferromagnetic coupling of the unpaired spins on adjacent low-spin cobalt (II) species forming long chained polymeric compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methylpiperazine-1-carbodithioate can be synthesized through the reaction of 4-methylpiperazine with carbon disulfide and methyl iodide. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Reaction of 4-methylpiperazine with carbon disulfide: This step forms the intermediate 4-methylpiperazine-1-carbodithioic acid.
Methylation: The intermediate is then methylated using methyl iodide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methylpiperazine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or disulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
Methyl 4-methylpiperazine-1-carbodithioate can be compared with other carbodithioate derivatives and piperazine compounds:
4-methylpiperazine-1-carbodithioic acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Sodium 4-methylpiperazine-1-carbodithioate: Another related compound used in coordination chemistry.
Other piperazine derivatives: Compounds like piperazine-1-carbodithioate and its methylated derivatives have similar structures but different functional groups, leading to variations in their chemical reactivity and applications.
This compound is unique due to its specific combination of a piperazine ring and a carbodithioate group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-methylpiperazine-1-carbodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S2/c1-8-3-5-9(6-4-8)7(10)11-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVFRUURAMHQKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718158 | |
Record name | Methyl 4-methylpiperazine-1-carbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98428-90-1 | |
Record name | Methyl 4-methylpiperazine-1-carbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-(methylsulfanyl)carbothioylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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